molecular formula C7H3BrF2O B1343038 2-Bromo-4,5-difluorobenzaldehyde CAS No. 476620-54-9

2-Bromo-4,5-difluorobenzaldehyde

Cat. No. B1343038
M. Wt: 221 g/mol
InChI Key: ZHSZEWFWVDLMDL-UHFFFAOYSA-N
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Description

2-Bromo-4,5-difluorobenzaldehyde is a halogenated aromatic aldehyde that has not been directly studied in the provided papers. However, its structural analogs, such as 2-bromobenzaldehydes, have been the subject of various synthetic and characterization studies. These compounds are valuable intermediates in organic synthesis, often used to construct more complex molecules due to their reactive aldehyde group and the presence of a bromine atom which can be further transformed through various reactions .

Synthesis Analysis

The synthesis of 2-bromobenzaldehydes and their derivatives is a topic of interest in several studies. A novel one-pot allylboration-Heck reaction has been developed to efficiently synthesize 3-methyleneindan-1-ols from 2-bromobenzaldehydes, with modifications allowing for high enantioselectivity and excellent yields . Additionally, a palladium-catalyzed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines has been reported, showcasing the versatility of these compounds in creating heterocyclic structures . Furthermore, selective ortho-bromination of benzaldoximes using Pd-catalyzed C-H activation has been applied to synthesize substituted 2-bromobenzaldehydes, demonstrating the potential for regioselective transformations .

Molecular Structure Analysis

The molecular structure and properties of halogenated benzaldehydes have been investigated using various spectroscopic and computational methods. For instance, the crystal structure, vibrational spectra, and DFT simulations of 2-fluoro-4-bromobenzaldehyde have been studied, revealing insights into the molecular conformation and intermolecular interactions . Although not directly related to 2-Bromo-4,5-difluorobenzaldehyde, these studies provide a foundation for understanding the structural characteristics of halogenated benzaldehydes.

Chemical Reactions Analysis

The reactivity of 2-bromobenzaldehydes in chemical reactions is highlighted by their ability to undergo various transformations. The synthesis of Schiff base monomers from 4-bromobenzaldehyde and their subsequent conversion to polyphenol derivatives through oxidative polycondensation reactions is one such example . Additionally, the formation of 3-(alkylamino)isoindolin-1-ones from 2-bromobenzaldehyde under carbonylative cyclization conditions with primary amines has been described, further demonstrating the compound's utility in synthesizing nitrogen-containing heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes are influenced by the presence of halogen substituents. Spectroscopic studies, including FT-IR and FT-Raman, along with NMR analyses and thermodynamics functions, have been conducted to understand these properties better . The effects of bromine substitution on structure, reactivity, and optical properties have also been explored, indicating that such substitutions can significantly impact the material's characteristics . Although these studies do not directly address 2-Bromo-4,5-difluorobenzaldehyde, they provide valuable information on the general behavior of brominated aromatic aldehydes.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

2-Bromo-4,5-difluorobenzaldehyde and related compounds like 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde are vital in the synthesis of various biologically, medicinally, and materially significant compounds. Their use under palladium-catalyzed conditions has been a focus in the field of bromovinyl aldehyde chemistry, advancing substantially over the past decade (Ghosh & Ray, 2017).

Environmental Applications

A derivative of 2-bromobenzaldehyde, Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, has been used for preconcentration of trace amounts of copper(II) ions in water samples. This indicates potential applications in environmental monitoring and purification processes (Fathi & Yaftian, 2009).

Material Science

In material science, the study of polymorphs of related compounds like 2-bromo-5-hydroxy­benz­aldehyde reveals insights into molecular structures that can influence the development of new materials with specific properties (Silva et al., 2004).

Pharmacological Research

While specific studies on 2-Bromo-4,5-difluorobenzaldehyde in pharmacology were not identified, related compounds have been explored. For instance, 3-bromo-4,5-dihydroxybenzaldehyde has shown significant antioxidantactivity, indicating potential for development in medicine or as a food ingredient (Wang Zonghua, 2012).

Analytical Chemistry

In analytical chemistry, derivatives of bromobenzaldehydes have been used for the synthesis of chiral solvating agents, useful in distinguishing between different chiral compounds, a critical aspect in the pharmaceutical industry (Li Yuan-yuan, 2011).

Optical Properties

The bromine substitution in related compounds like 2,3-dimethoxybenzaldehyde has been studied for its impact on linear and nonlinear optical properties. Such studies are essential in the development of new materials for optical applications (Aguiar et al., 2022).

Safety And Hazards

“2-Bromo-4,5-difluorobenzaldehyde” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-bromo-4,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSZEWFWVDLMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619097
Record name 2-Bromo-4,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-difluorobenzaldehyde

CAS RN

476620-54-9
Record name 2-Bromo-4,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (2-bromo-4,5-difluoro-phenyl)-methanol (1.23 g, 5.50 mmol), triethylamine (1.39 g, 13.75 mmol) and dimethyl sulfoxide (1.72 g, 22.00 mmol) in dichloromethane (25 mL) was cooled to 0° C. Then, sulfur trioxide-pyridine (1.32 g, 8.25 mmol) was added portionwise. After one hour stirring at 0° C., a second batch of triethylamine (1.39 g, 13.75 mmol), dimethyl sulfoxide (1.72 g, 22.00 mmol) and sulfur trioxide-pyridine (1.32 g, 8.25 mmol) were added to the above reaction mixture. After another 30 minutes at 0° C., the reaction solution was diluted with dichloromethane (50 mL), and then washed with saturated sodium bicarbonate and saturated sodium thiosulfate. The organic phase was dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (RediSep® Flash column, 230-400 mesh, 10-30% ethyl acetate in hexane) afforded 2-bromo-4,5-difluoro-benzaldehyde (0.47 g, 39%). 1H NMR (300 MHz, CDCl3) δ 10.23 (s, 1 H), 7.77 (m, 1 H), 7.52 (m, 1 H).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
1.39 g
Type
reactant
Reaction Step Three
Quantity
1.72 g
Type
reactant
Reaction Step Three
Quantity
1.32 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Czub, K Durka, S Luliński, J Łosiewicz… - European Journal of …, 2017 - Wiley Online Library
The synthesis and characterization of a series of fluorinated benzosiloxaboroles bearing synthetically useful formyl and cyano groups is reported. These compounds have been …
SM Swick, JM Alzola, VK Sangwan… - Advanced Energy …, 2020 - Wiley Online Library
The synthesis and characterization of new semiconducting materials is essential for developing high‐efficiency organic solar cells. Here, the synthesis, physiochemical properties, thin …
L Vaghi, A Sanzone, M Sassi, S Pagani, A Papagni… - …, 2018 - thieme-connect.com
Fluorinated unsymmetrical acridines are efficiently prepared by means of a tandem micellar Buchwald–Hartwig amination followed by an acid-promoted cyclization. The overall process …
SH Amsterdam, W Zhu, LO Jones, N Powers-Riggs…
Number of citations: 0

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